

An In-depth Technical Guide to 2-Amino-3-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-4-methylbenzoic acid

Cat. No.: B1373087

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CAS Number: 129833-29-0

Introduction

2-Amino-3-bromo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of anthranilic acid, it belongs to a class of molecules renowned for their diverse biological activities and utility as versatile synthetic building blocks.^{[1][2][3][4]} The strategic placement of the amino, bromo, and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and potential applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Amino-3-bromo-4-methylbenzoic acid** is essential for its handling, reaction optimization, and formulation. The table below summarizes its key properties.

Property	Value	Source
CAS Number	129833-29-0	Internal Data
Molecular Formula	C ₈ H ₈ BrNO ₂	
Molecular Weight	230.06 g/mol	
Appearance	Off-white to pale yellow solid	Internal Data
Melting Point	Not explicitly available; expected to be a solid at room temperature.	
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.	Internal Data
SMILES	CC1=C(C=CC(=C1N)C(=O)O) Br	
InChI	InChI=1S/C8H8BrNO2/c1-4- 6(9)3-2-5(7(4)10)8(11)12/h2- 3H,10H2,1H3,(H,11,12)	

Synthesis Methodology: Electrophilic Aromatic Substitution

The most logical and established route for the synthesis of **2-Amino-3-bromo-4-methylbenzoic acid** is through the electrophilic aromatic substitution of the precursor, 2-amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. The cumulative effect of these substituents directs the incoming electrophile (bromine) to the position ortho to the amino group and meta to the carboxylic acid group.

Experimental Protocol: Synthesis of 2-Amino-3-bromo-4-methylbenzoic acid

This protocol describes a laboratory-scale synthesis of **2-Amino-3-bromo-4-methylbenzoic acid**. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 2-amino-4-methylbenzoic acid
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Bicarbonate (NaHCO_3)
- Hydrochloric Acid (HCl)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water

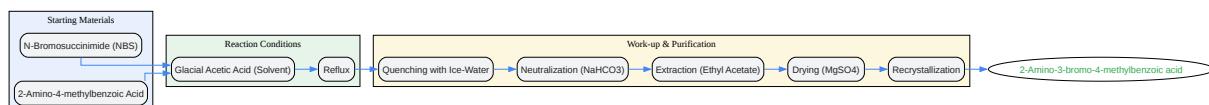
Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid.
- **Addition of Brominating Agent:** Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The molar ratio of NBS to the starting material should be approximately 1:1.
- **Reaction Monitoring:** Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

- Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product into ethyl acetate.
- Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
- Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-3-bromo-4-methylbenzoic acid**.

Causality in Experimental Choices:

- Choice of Brominating Agent: N-Bromosuccinimide is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and provides a controlled source of electrophilic bromine, minimizing over-bromination.
- Solvent Selection: Glacial acetic acid is an appropriate solvent as it can dissolve the starting material and is stable under the reaction conditions.
- Self-Validation: The progress of the reaction is monitored by TLC, allowing for the determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times. The purity of the final product can be confirmed by its melting point and spectroscopic analysis.



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Caption: Synthetic workflow for **2-Amino-3-bromo-4-methylbenzoic acid**.

Spectroscopic Analysis

The structural elucidation of **2-Amino-3-bromo-4-methylbenzoic acid** is confirmed through a combination of spectroscopic techniques. The following is a predicted analysis based on the known effects of the functional groups and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and carboxylic acid groups.

- Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant would be indicative of their ortho relationship.
- Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.
- Amino Protons: A broad singlet (δ 4.0-6.0 ppm) for the two protons of the amino group. The chemical shift of this peak can vary depending on the solvent and concentration.
- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

- Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.
- Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.

- Methyl Carbon: A signal in the upfield region (δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8][9]

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]
- N-H Stretch (Amine): Two sharp peaks in the region of 3500-3300 cm^{-1} , corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680 cm^{-1} .[8]
- C-N Stretch: An absorption band in the region of 1340-1250 cm^{-1} .
- C-Br Stretch: A peak in the fingerprint region, typically below 600 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

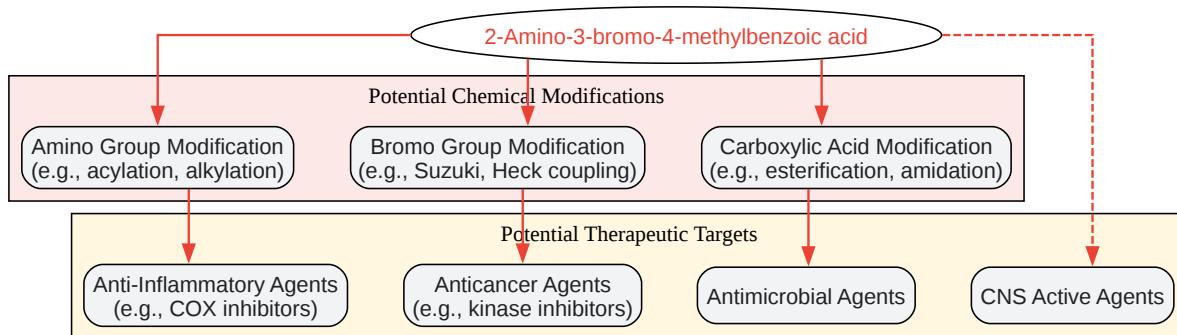
- Molecular Ion Peak (M^+): A prominent peak at m/z 230 and an $M+2$ peak at m/z 232 of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.
- Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH, $M-17$), the loss of the carboxyl group (-COOH, $M-45$), and the loss of a bromine atom (-Br, $M-79/81$).[10][11]

Applications in Drug Discovery

Substituted anthranilic acids are a well-established class of "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[1][2][4] The unique substitution pattern of **2-Amino-3-bromo-4-methylbenzoic acid** makes it an attractive starting material for the synthesis of novel therapeutic agents.

As a Versatile Building Block

The three distinct functional groups (amino, bromo, and carboxylic acid) on the aromatic ring offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.



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Caption: Potential derivatization and therapeutic applications.

Potential Therapeutic Areas

- Anti-inflammatory Agents: Anthranilic acid derivatives are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[\[3\]](#)
- Anticancer Agents: The scaffold can be elaborated to synthesize inhibitors of various protein kinases, which are crucial targets in cancer therapy. Halogenated anthranilic acid derivatives have been explored as androgen receptor antagonists for the treatment of prostate cancer. [\[12\]](#)
- Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid have shown promising activity against a range of microbial and viral targets.[\[1\]](#)[\[2\]](#)

The introduction of the bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its target protein.

Conclusion

2-Amino-3-bromo-4-methylbenzoic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an ideal scaffold for the development of novel bioactive compounds. The detailed spectroscopic analysis provides a robust framework for its characterization and quality control. As the demand for new and effective therapeutic agents continues to grow, the exploration of compounds like **2-Amino-3-bromo-4-methylbenzoic acid** will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3-bromo-4-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373087#2-amino-3-bromo-4-methylbenzoic-acid-cas-number>]

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